6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a tricyclic azatricyclo core fused with a sulfonylated piperazine moiety substituted with a 4-methoxyphenyl group. The sulfonyl group enhances molecular stability and may influence pharmacokinetic properties, while the methoxyphenyl substituent could modulate receptor binding affinity .
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-29-19-5-3-18(4-6-19)23-10-12-24(13-11-23)30(27,28)20-14-16-2-7-21(26)25-9-8-17(15-20)22(16)25/h3-6,14-15H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHEQZCRBYXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[631One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
The compound serves as an important building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules through various chemical reactions:
- Oxidation : Can be oxidized to yield sulfoxides or sulfones using reagents like hydrogen peroxide.
- Reduction : Reduction reactions may produce secondary amines using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic moiety, allowing for further functionalization.
Biology
In biological research, this compound has been investigated for its potential role as a ligand in receptor binding studies. The piperazine structure is known to interact with various biological targets, which may lead to modulation of signaling pathways within cells.
Medicine
The therapeutic potential of the compound is particularly noteworthy:
- Neurological Disorders : Research indicates that compounds with similar structures can exhibit neuroprotective effects, making this compound a candidate for further studies in treating conditions such as Alzheimer's disease and other cognitive impairments.
- Antidepressant Activity : Due to its structural similarities with known antidepressants, it is being explored for its efficacy in treating depression and anxiety disorders.
- Cancer Research : Preliminary studies suggest that compounds with similar frameworks may have anticancer properties, warranting further investigation into this compound's potential in oncology.
Material Science
The unique chemical properties of this compound allow it to be explored in the development of new materials with specific functionalities, such as conducting polymers or specialized coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with molecular targets such as receptors or enzymes. The piperazine moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several piperazine-containing tricyclic derivatives. Key comparisons include:
Pharmacological and Physicochemical Properties
Bioactivity:
- Target Compound: Limited direct bioactivity data are available. However, piperazine-sulfonyl hybrids are known for serotonin receptor modulation (e.g., 5-HT₁A/7 antagonism) .
- Analogues: Propan-2-yloxy derivative : Hypothesized to exhibit improved blood-brain barrier penetration due to increased lipophilicity.
Physicochemical Properties:
- Solubility: The sulfonyl group in the target compound likely reduces aqueous solubility compared to non-sulfonylated analogues .
- Stability : The tricyclic core may confer resistance to metabolic degradation compared to simpler piperazine derivatives .
Research Findings and Challenges
- Supramolecular Assembly : In 1-aroyl-4-(4-methoxyphenyl)piperazines, substituents like nitro or fluoro groups significantly alter crystal packing and hydrogen-bonding networks, impacting bioavailability .
- Synthetic Complexity : The azatricyclo core in the target compound requires multi-step synthesis, limiting scalability compared to simpler piperazine derivatives .
- Bioactivity Gaps: No direct comparative studies on the antimicrobial or neurological activity of the target compound versus its analogues exist, highlighting a critical research need .
Biological Activity
The compound 6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperazine moiety linked to a sulfonyl group and an azatricyclo framework. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : The piperazine structure is known for its affinity towards serotonin receptors (5-HT receptors), which play crucial roles in mood regulation and neuropsychiatric disorders. Studies have shown that derivatives containing piperazine exhibit high selectivity and potency as ligands for these receptors .
- Enzyme Inhibition : The sulfonamide functionality is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant inhibitory effects, suggesting potential applications in treating neurodegenerative diseases and infections .
Antibacterial Activity
Research indicates that compounds similar to this compound possess antibacterial properties against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Gram-negative strains | Weak to Moderate |
These findings suggest that the compound may be effective in developing new antibacterial agents .
Neuroprotective Effects
In vivo studies have highlighted the neuroprotective potential of related compounds in models of cerebral ischemia. For instance, a similar compound significantly prolonged survival times in mice subjected to acute ischemia, indicating potential therapeutic applications in stroke management .
Case Studies
- Serotonin Receptor Binding Affinity : A study evaluated the binding affinity of various piperazine derivatives on 5-HT receptors, revealing that modifications similar to those in our compound resulted in low nanomolar Ki values, underscoring their potential as antidepressants or anxiolytics .
- Enzyme Inhibition Studies : A series of synthesized compounds were tested for AChE inhibition. The results indicated that compounds with sulfonamide groups exhibited IC50 values significantly lower than standard inhibitors, marking them as promising candidates for Alzheimer’s treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
